Product packaging for Chlorprothixene Sulfoxide Oxalate(Cat. No.:CAS No. 1391062-41-1)

Chlorprothixene Sulfoxide Oxalate

Cat. No.: B588203
CAS No.: 1391062-41-1
M. Wt: 421.892
InChI Key: RRROSNAAFDJLGC-KIUKIJHYSA-N
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Description

Contextualization within Thioxanthene (B1196266) Chemical Transformations

The thioxanthene core structure, a tricycle where a central benzene (B151609) ring is fused to a thiopyran ring and another benzene ring, is the foundation for a class of pharmaceutically relevant compounds. wikipedia.org This heterocyclic system is susceptible to various chemical transformations. The sulfur atom within the thioxanthene ring is a key site for chemical modification, particularly oxidation. rsc.orgacs.org Thioxanthene derivatives can undergo oxidation to form sulfoxides and sulfones. researchgate.netchemicalbook.com These transformations are significant not only in synthetic organic chemistry but also in the context of drug metabolism, where enzymatic oxidation occurs. The chemical reactivity of the thioxanthene nucleus has been explored to generate diverse libraries of compounds for various research applications, including the development of novel fluorescent probes and potential antitumor agents. nih.gov

Significance as a Product of Chemical Oxidation Pathways

Chlorprothixene (B1288) Sulfoxide (B87167) is a direct result of the chemical oxidation of Chlorprothixene. researchgate.netnih.gov This transformation is a primary metabolic route for Chlorprothixene, alongside other reactions like N-demethylation and ring hydroxylation. oup.com The formation of the sulfoxide occurs at the sulfur atom of the thioxanthene ring, a common metabolic fate for many sulfur-containing xenobiotics. The study of such oxidation products is fundamental in drug metabolism research, as the resulting metabolites can possess different physicochemical properties compared to the parent compound. The oxalate (B1200264) salt form, Chlorprothixene Sulfoxide Oxalate, serves as a stable, solid material suitable for use as a reference standard in analytical studies. biosynth.com

Current Landscape of Research Methodologies Applied to Related Chemical Structures

The investigation of thioxanthene derivatives and their metabolites relies on a range of advanced analytical techniques. researchgate.netfrontiersin.org These methods are essential for the qualitative identification and quantitative determination of these compounds in various matrices.

Key methodologies include:

High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of chlorprothixene and its metabolites. sysrevpharm.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for the definitive identification and quantification of drugs and their metabolites, including in complex biological samples like postmortem hair. oup.comnih.gov

Spectrophotometry: Derivative spectrophotometry has been employed for the quantitative analysis of thioxanthene drugs, often after a chemical reaction like oxidation to enhance specificity. researchgate.netsysrevpharm.org

Gas Chromatography (GC): Another chromatographic technique that has been applied to the analysis of thioxanthene derivatives. sysrevpharm.org

Electroanalytical Methods: Techniques such as voltammetry and polarography have also been reported for the analysis of this class of compounds. researchgate.net

These analytical tools are crucial for elucidating metabolic pathways and for the quality control of pharmaceutical substances. sysrevpharm.org

Defined Scope and Objectives for Focused Chemical Investigations

Focused chemical investigations of this compound are driven by specific scientific objectives. A primary goal is to utilize the compound as an analytical reference standard for the accurate identification and quantification of this metabolite in research settings. biosynth.com Understanding the chemical and physical properties of this specific metabolite contributes to a more complete profile of Chlorprothixene's biotransformation. Furthermore, studying the oxidation products of thioxanthenes provides insight into the structure-activity relationships within this chemical class, which can inform the design of new molecules with tailored properties. The synthesis and characterization of such metabolites are essential for detailed metabolic and pharmacokinetic studies. frontiersin.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₀H₂₀ClNO₅S biomart.cnscbt.com
Molecular Weight 421.89 g/mol biomart.cnscbt.com
CAS Number 1391062-41-1 / 16260-06-3 biosynth.comscbt.com
Synonyms (3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Oxalate biomart.cnscbt.com
Application A major metabolite of Chlorprothixene; Analytical reference standard biomart.cnbiosynth.com

Table 2: Analytical Methodologies for Thioxanthene Derivatives

MethodologyApplicationReferences
HPLC Quantitative analysis of chlorprothixene sysrevpharm.org
LC-MS/MS Analysis of chlorprothixene and its metabolites in hair oup.comnih.gov
Spectrophotometry Determination of thioxanthene derivatives in dosage forms researchgate.netsysrevpharm.org
Gas Chromatography Analysis of chlorprothixene sysrevpharm.org
Voltammetry Electrochemical analysis of thioxanthene derivatives researchgate.net

Properties

CAS No.

1391062-41-1

Molecular Formula

C20H20ClNO5S

Molecular Weight

421.892

IUPAC Name

(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid

InChI

InChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-;

InChI Key

RRROSNAAFDJLGC-KIUKIJHYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O

Synonyms

(3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Oxalate;  (Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S-Oxide Oxalate;  (Z)-2-Chloro-N,N-dimethylthioxanthene-∆9,γ-propylamine 10-Oxide Oxalate; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Pathways

Elucidation of Sulfoxide (B87167) Moiety Formation from Chlorprothixene (B1288) Precursors

The conversion of chlorprothixene to its sulfoxide derivative involves the selective oxidation of the sulfur atom within the thioxanthene (B1196266) ring system. This transformation is a key step in accessing chlorprothixene sulfoxide, which can then be converted to its oxalate (B1200264) salt. The methodologies to achieve this oxidation can be broadly categorized into chemical and photochemical routes.

Chemical Oxidation Routes for Sulfoxide Synthesis

Chemical oxidation remains a primary and versatile approach for the synthesis of sulfoxides from their corresponding sulfides. This involves the use of a range of oxidizing agents and catalytic systems, each with its own specificities and reaction conditions.

The oxidation of sulfides to sulfoxides can be effectively achieved using peroxy acids. A common and versatile method involves the use of hydrogen peroxide in combination with a strong acid, such as triflic acid, which can form a potent oxidizing species in situ. This system is known for its ability to oxidize sulfanes to sulfoxides without significant over-oxidation to the corresponding sulfones. organic-chemistry.org The reaction is generally clean and efficient, tolerating a variety of functional groups that might be sensitive to other oxidants. organic-chemistry.org The general mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the electron-rich sulfur atom of the thioether in chlorprothixene.

Metal ions are effective catalysts for the oxidation of sulfides. Ceric sulfate (B86663) has been specifically documented as an oxidizing agent for chlorprothixene. nih.govcapes.gov.br The reaction involves the Ce(IV) ion acting as a one-electron oxidant. The catalytic cycle would likely involve the formation of a sulfur radical cation intermediate from the chlorprothixene sulfide (B99878), which then reacts with water or another oxygen source to form the sulfoxide. Other metal-based systems, such as those employing iron(III) chloride (FeCl₃) with periodic acid, have also proven to be rapid and efficient for sulfide oxidation, often completing the reaction in minutes. organic-chemistry.org Zirconium-based heterogeneous catalysts have also been developed for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. nih.gov

Catalyst SystemOxidantKey Features
Ceric Sulfate (Ce(SO₄)₂)Ceric(IV) ionDocumented for direct oxidation of chlorprothixene. nih.govcapes.gov.br
Iron(III) Chloride (FeCl₃)Periodic Acid (H₅IO₆)Fast reaction times, typically under 2 minutes. organic-chemistry.org
Zirconium-based catalystHydrogen Peroxide (H₂O₂)Heterogeneous catalyst, reusable, and shows high selectivity for sulfoxide. nih.gov

A variety of oxidative reagents have been developed for the conversion of sulfides to sulfoxides, with reaction conditions optimized to maximize yield and selectivity. The choice of reagent and conditions is crucial to prevent the over-oxidation of the sulfoxide to the sulfone. Alkaline permanganate (B83412) has been used for the qualitative identification of chlorprothixene sulfoxide, indicating its capability as an oxidant in this context. nih.gov

Hydrogen peroxide is a commonly used, environmentally benign oxidant. nih.gov Its effectiveness can be significantly enhanced by using catalysts such as tantalum carbide or silica-based tungstate. organic-chemistry.org Sodium hypochlorite (B82951) in aqueous acetonitrile (B52724) offers a catalyst-free method for selectively producing sulfoxides. organic-chemistry.orggoogle.com The optimization of these reactions often involves controlling parameters such as temperature, solvent, and the stoichiometry of the oxidant to achieve the desired outcome. For instance, using sodium hypochlorite, the reaction is typically conducted at a pH above 10 and at temperatures between 0° and 40° C to ensure selectivity. google.com

Oxidative ReagentCatalyst/ConditionsTarget Product
Hydrogen PeroxideTantalum CarbideSulfoxide (Niobium carbide as catalyst yields sulfone) organic-chemistry.org
Hydrogen PeroxideSilica-based TungstateSulfoxide organic-chemistry.org
Sodium HypochloriteAqueous Acetonitrile (catalyst-free)Sulfoxide organic-chemistry.org
Potassium PermanganateAlkaline conditionsSulfoxide nih.gov

Photochemical Oxidation and Transformation to Sulfoxides

Photochemical methods provide an alternative pathway for the oxidation of sulfides. These reactions are initiated by the absorption of light, which can lead to the formation of reactive excited states or reactive oxygen species that perform the oxidation.

The outcome of a photochemical reaction can be highly dependent on the wavelength of light used for irradiation. rsc.org Different wavelengths can excite different electronic states of a molecule, leading to different reaction pathways. rsc.org In the case of chlorprothixene, irradiation can lead to various photoproducts. For example, irradiation at 313 nm is known to produce 2-chlorothioxanthone (B32725) as a primary photoproduct. researchgate.net

For the formation of chlorprothixene sulfoxide via a photochemical route, the conditions would need to be controlled to favor oxidation. This would likely involve irradiation in the presence of oxygen or another photosensitizer. The wavelength of irradiation would be a critical parameter to control, as different excited states of chlorprothixene may have different reactivities towards oxygen or other oxidizing species. nih.gov The efficiency of forming the sulfoxide would depend on the quantum yield of the specific photoreaction pathway, which is intrinsically linked to the excitation wavelength. nih.gov A specific wavelength might selectively populate an excited state that efficiently reacts with molecular oxygen to form the sulfoxide, while other wavelengths might favor different degradation or isomerization pathways. rsc.orgresearchgate.net

Role of Oxygen and Other Environmental Factors in Photo-oxidation

The transformation of chlorprothixene to its sulfoxide is significantly influenced by photo-oxidation, a process where light and oxygen play crucial roles. The presence of molecular oxygen is a key determinant in the phototoxicity and photodegradation of related compounds like phthalocyanines and thioxanthene derivatives. nih.govnih.gov Photosensitized oxidation can proceed through two primary mechanisms: Type I, involving electron transfer, and Type II, which generates singlet oxygen through energy transfer. nih.govnih.gov

In a Type I pathway, a photosensitizer absorbs light and is excited to a singlet state, which then converts to a more stable triplet state. In this state, it can react with a substrate by transferring an electron, leading to the formation of radical ions. nih.gov These highly reactive species can then initiate a cascade of radical chain reactions, ultimately leading to the oxidized product. nih.gov

The Type II pathway also involves the formation of an excited triplet state photosensitizer. However, instead of electron transfer, it transfers its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then directly react with the substrate, such as the sulfur atom in the thioxanthene ring of chlorprothixene, to form the corresponding sulfoxide. The generation of singlet oxygen is often considered a key step in the photodamage of biological systems and the degradation of pharmaceuticals in the environment. nih.govresearchgate.net

Several environmental factors can influence the rate and outcome of photo-oxidation. Studies on chlorprothixene have shown that its photodegradation is significantly affected by the pH of the solution. nih.gov The concentration of the drug itself can also impact the rate of degradation, with faster elimination observed at lower concentrations. nih.gov The light source is another critical factor; for instance, chlorprothixene was eliminated under a UV lamp but not a Xenon lamp. nih.gov The solvent system can also play a role, as demonstrated by the unsuccessful photo-oxidation of certain compounds in acetonitrile compared to other solvents. researchgate.net

The photo-oxidation of thioxanthene derivatives can lead to the formation of various phototransformation products (PTPs). In the case of chlorprothixene, thirteen PTPs were detected after UV photolysis. nih.gov The formation of these products highlights the complexity of the photochemical degradation pathways.

Stereoselective Approaches to Sulfoxide Synthesis

The synthesis of sulfoxides, such as chlorprothixene sulfoxide, can be approached with the goal of controlling the stereochemistry at the sulfur atom, leading to the formation of a single enantiomer. This is particularly important in the pharmaceutical field as different enantiomers of a chiral drug can exhibit distinct biological activities. acsgcipr.orgresearchgate.net The most common methods for achieving stereoselectivity in sulfoxide synthesis are asymmetric oxidation of the corresponding sulfide, the use of chiral sulfur precursors, and kinetic resolution of a racemic sulfoxide mixture. ucc.ie

Asymmetric Oxidation of Sulfides:

This is a widely used and attractive method due to its potential for catalytic application, which allows for the use of small amounts of a chiral catalyst to produce a large quantity of the desired enantiomerically enriched sulfoxide. ucc.ie Metal-catalyzed asymmetric sulfoxidation is a prominent strategy, with various metal complexes being employed. researchgate.netucc.ie

Titanium- and Vanadium-Based Catalysts: Titanium and vanadium complexes are among the most utilized catalysts for asymmetric sulfoxidation. ucc.ieacs.org For instance, chiral titanium complexes, often in the presence of a chiral ligand like diethyl tartrate (DET), have been shown to mediate highly enantioselective oxidation of sulfides. researchgate.net The presence of water can sometimes enhance the stereoselectivity of these reactions. researchgate.net Vanadium-salan complexes have also been demonstrated to be effective catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides with high yields and enantioselectivity using hydrogen peroxide as the oxidant. acs.org

Other Metal Catalysts: In addition to titanium and vanadium, other metals like iron, copper, manganese, and others have been explored for their catalytic activity in asymmetric sulfoxidation. researchgate.netucc.ie For example, iron(III) nitrate (B79036) has been used for the selective oxidation of thioethers to sulfoxides. tandfonline.com

Non-Metal-Based Asymmetric Oxidation:

Chiral sulfoxides can also be synthesized using non-metal-based oxidizing systems. These methods often involve the use of chiral oxaziridines, peracids, or hydroperoxides. ucc.ie

Biocatalysis:

Enzymes, such as Baeyer-Villiger monooxygenases, offer a green and highly selective alternative for the synthesis of single-enantiomer sulfoxides. acsgcipr.org Biocatalysis often proceeds under mild reaction conditions and can provide high enantiomeric excess (ee). acsgcipr.org

Salt Formation Chemistry of Chlorprothixene Sulfoxide

Principles of Oxalate Salt Derivatization for Organic Bases

The formation of a salt between an organic base, such as chlorprothixene sulfoxide, and an acid, like oxalic acid, is a common strategy in pharmaceutical development. This process, known as salt derivatization, is often employed to improve the physicochemical properties of a drug substance, such as its solubility, stability, and bioavailability. Oxalic acid, a dicarboxylic acid, can form salts with basic compounds. nih.govresearchgate.net

The fundamental principle behind oxalate salt formation is an acid-base reaction. The basic nitrogen atom in the side chain of chlorprothixene sulfoxide can accept a proton from oxalic acid, forming an ammonium (B1175870) cation and an oxalate or hydrogen oxalate anion. The resulting ionic compound is the oxalate salt. The stoichiometry of the salt (mono- or di-oxalate) can depend on the pKa values of the base and the two acidic protons of oxalic acid, as well as the reaction conditions.

The choice of oxalic acid for salt formation can be advantageous. Oxalate salts are often crystalline solids, which can be easier to purify and handle than the free base, which may be an oil or a low-melting solid. sciencemadness.org The formation of a crystalline salt can also aid in the separation of a desired compound from a reaction mixture. sciencemadness.org

Controlled Crystallization Techniques for Oxalate Salts

The formation of well-defined and reproducible crystals is crucial for the consistent manufacturing of a pharmaceutical product. Controlled crystallization techniques are employed to achieve desired crystal properties, such as size, shape, and polymorphic form. For oxalate salts, several methods can be utilized to control the crystallization process.

Seeded Crystallization: This technique involves the addition of pre-existing seed crystals of the desired oxalate salt to a supersaturated solution. nih.gov The seed crystals provide a template for further crystal growth, promoting the formation of a specific crystal form and leading to a more uniform particle size distribution.

Batch Crystallization: In this method, the crystallization is initiated by creating a supersaturated solution, often by cooling or by adding an anti-solvent. acs.org The degree of supersaturation, stirring rate, and pH can all influence the resulting crystal characteristics. acs.org For instance, in the crystallization of calcium oxalate, particle sizes were found to increase with increasing supersaturation, energy input (stirring), and pH. acs.org

Mixed Suspension Mixed Product Removal (MSMPR): This is a continuous crystallization method where a constant level of supersaturation is maintained by continuously adding fresh solution and removing the crystal slurry. nih.gov This technique can be used to produce large quantities of crystals with a consistent quality.

Influence of Additives: The presence of other molecules, or "inhibitors," can significantly affect the crystallization process. These molecules can influence the nucleation, growth, and aggregation of crystals. ethz.chnih.gov For example, in the context of calcium oxalate crystallization, citrate (B86180) has been shown to reduce crystal formation. ethz.ch

Influence of Solvent Systems on Salt Formation

The choice of solvent system is a critical parameter in the formation and crystallization of oxalate salts. The solvent can influence the solubility of both the free base and the resulting salt, the rate of salt formation, and the final crystal form. sciencemadness.org

Solubility: The ideal solvent system for salt formation should provide sufficient solubility for the free base while having lower solubility for the desired salt, thus promoting its precipitation. A mixture of solvents is often used to achieve the desired solubility profile. For example, a solvent in which the free base is soluble (e.g., an alcohol like isopropanol) can be mixed with an anti-solvent in which the salt is insoluble (e.g., an ether) to induce crystallization. sciencemadness.org

Polarity and Protic/Aprotic Nature: The polarity of the solvent can affect the ionic interactions of the salt. Solvents like lower alcohols, THF, DCM, and toluene (B28343) have been used in salt formation. sciencemadness.org The presence of water can also be a factor, as it can be incorporated into the crystal lattice to form hydrates. sciencemadness.org In some cases, anhydrous conditions are necessary to obtain a non-hydrated, crystalline salt. sciencemadness.org

Effect on Crystal Form: Different solvent systems can lead to the formation of different polymorphs or solvates of the same salt. For example, a new quaternary solid form of ritonavir (B1064) was identified as an oxalate salt oxalic acid co-crystal acetone (B3395972) solvate, highlighting the role of the solvent (acetone) in the final crystal structure. rsc.org

Advanced Strategies for Chemical Synthesis Optimization

Optimizing the chemical synthesis of a pharmaceutical compound like chlorprothixene sulfoxide oxalate is crucial for improving efficiency, reducing costs, and ensuring a sustainable manufacturing process. pharmtech.com Advanced strategies in this area often leverage a combination of innovative technologies and methodological approaches. numberanalytics.comnumberanalytics.com

Catalysis:

Catalysis plays a pivotal role in modern organic synthesis. pharmtech.com The development of highly efficient and selective catalysts can significantly improve reaction yields and reduce waste. pharmtech.comnumberanalytics.com

Asymmetric Catalysis: As discussed in section 2.1.3, asymmetric catalysis is essential for producing chiral molecules with high enantiomeric purity. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, making it an environmentally friendly approach. numberanalytics.com

Flow Chemistry: Integrating catalysis with continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scaling up of production. numberanalytics.com Immobilizing catalysts on solid supports within flow reactors can also facilitate their reuse. numberanalytics.com

Process Analytical Technology (PAT) and Automation:

High-Throughput Screening (HTS): HTS allows for the rapid screening of a large number of reaction conditions, catalysts, and solvents to identify the optimal parameters for a given synthesis. numberanalytics.com

Computational Modeling and AI: Computational tools and artificial intelligence (AI) are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. researchgate.netnih.gov Machine learning algorithms can analyze large datasets to identify patterns and make predictions that can accelerate the drug development process. researchgate.net

Reaction Condition Optimization:

Systematic optimization of reaction parameters such as temperature, pressure, solvent, and reactant concentrations is essential for maximizing yield and minimizing by-product formation. numberanalytics.com Design of Experiments (DoE) is a statistical approach that can be used to efficiently explore the effects of multiple variables on a reaction outcome.

High-Throughput Experimentation (HTE) in Sulfoxide Synthesis

High-Throughput Experimentation (HTE) has emerged as a powerful strategy to accelerate the discovery and optimization of chemical reactions. purdue.eduyoutube.com Instead of traditional, one-at-a-time experiments, HTE employs multi-well plates and robotics to perform hundreds of reactions in parallel on a small scale. youtube.comyoutube.com This approach is particularly advantageous for sulfoxide synthesis, where factors like oxidant choice, catalyst, solvent, temperature, and stoichiometry can significantly influence yield and selectivity.

The application of HTE allows for the rapid screening of a vast array of reaction conditions. youtube.com For instance, in the synthesis of a sulfoxide, a 96-well plate could be designed to test various oxidizing agents against a library of catalysts and solvents. The outcomes of these numerous experiments can be analyzed rapidly, often using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can screen a 384-well plate in minutes. purdue.edu

Several HTE screening methods have been developed for detecting sulfoxide formation. nih.govnih.gov These include fluorescence-based assays and methods based on the reduction of the sulfoxide back to the sulfide with a coupled colorimetric or iodometric measurement. nih.govnih.gov These techniques are crucial for quickly identifying "hits" or promising reaction conditions from a large experimental set.

Below is an interactive data table illustrating a hypothetical HTE screen for the oxidation of a thioether to a sulfoxide.

ExperimentOxidantCatalystSolventTemperature (°C)Yield (%)
1H₂O₂NoneAcetonitrile2545
2H₂O₂Fe(NO₃)₃·9H₂OAcetonitrile2588
3H₂O₂Fe(NO₃)₃·9H₂OMethanol2575
4H₂O₂Fe(NO₃)₃·9H₂OAcetonitrile5092
5m-CPBANoneDichloromethane2595
6m-CPBANoneAcetonitrile2589

This table is illustrative and does not represent actual experimental data for this compound.

Application of Machine Learning (ML) and Artificial Intelligence (AI) in Reaction Optimization

The large datasets generated by HTE are particularly well-suited for analysis by Machine Learning (ML) and Artificial Intelligence (AI) algorithms. youtube.combeilstein-journals.org These computational tools can identify complex patterns and relationships between reaction parameters and outcomes that may not be apparent to human researchers, leading to more efficient and effective reaction optimization. chemrxiv.org

One of the most impactful applications of ML in chemical synthesis is the development of predictive models for reaction outcomes. beilstein-journals.orgdigitellinc.com These models, trained on large datasets from sources like HTE or chemical literature databases, can predict the yield of a reaction under specific conditions with increasing accuracy. nih.govacs.orgresearchgate.net

For the synthesis of Chlorprothixene Sulfoxide, an ML model could be trained on data from various sulfide oxidation reactions. The model would learn how different substrates, oxidants, catalysts, solvents, and temperatures affect the yield. researchgate.net This allows chemists to perform in silico experiments to identify the most promising conditions before entering the lab, saving time and resources.

Recent developments include models that can sequentially predict the optimal catalyst, solvent, and reagents for a given transformation. beilstein-journals.orgbeilstein-journals.org Some advanced models can even be integrated into a "self-driving laboratory" where AI algorithms design experiments, which are then performed by automated robotic systems, and the results are fed back to the AI to refine its models for the next round of experiments. researchgate.net

The following table demonstrates a conceptual output from a predictive model for sulfoxide synthesis, showcasing how it might guide experimental design.

ReactantOxidantCatalystPredicted Yield (%)Confidence Score
ChlorprothixeneH₂O₂Fe(NO₃)₃·9H₂O910.95
Chlorprothixenem-CPBANone940.92
ChlorprothixeneNaIO₄None850.88
ChlorprothixeneH₂O₂None520.98

This table is for illustrative purposes to show the potential of predictive models.

The integration of HTE, AI, and predictive modeling represents a paradigm shift in chemical synthesis. These technologies are enabling chemists to navigate the complex landscape of reaction optimization with unprecedented speed and efficiency, accelerating the path to novel and valuable compounds like this compound.

Advanced Analytical Research Techniques for Chlorprothixene Sulfoxide Oxalate

Chromatographic Separations in Chemical Research

Chromatography is a fundamental tool for separating and identifying components within a mixture. In the context of Chlorprothixene (B1288) Sulfoxide (B87167) Oxalate (B1200264), various chromatographic methods are employed to monitor its synthesis and assess the presence of byproducts.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of pharmaceutical compounds and their metabolites. For Chlorprothixene Sulfoxide Oxalate, HPLC allows for the separation of the main compound from the starting material (chlorprothixene), any potential over-oxidized products like the corresponding sulfone, and other impurities.

While specific HPLC methods for this compound are not detailed in the provided literature, a reliable and cost-effective HPLC method has been developed for the determination of the oxalate counter-ion in urine. nih.gov This method, which uses a one-step derivatization followed by HPLC analysis, underscores the technique's capability. nih.gov Such a method could be adapted for quantifying the oxalate component of the title compound. The method was validated for linearity, recovery, and specificity, proving to be a significant tool for screening and monitoring. nih.gov

Table 1: HPLC Method Parameters for Urinary Oxalate Determination This table is based on a validated method for determining urinary oxalate, which can inform the development of methods for analyzing the oxalate salt of chlorprothixene sulfoxide. nih.gov

ParameterValue
Linearity Range 0.0625 to 2.0 mmol/L
Limit of Detection (LOD) 0.0156 mmol/L
Lower Limit of Quantification (LLOQ) 0.03130 mmol/L
Imprecision (External Controls) ≤2.92%
Imprecision (Internal Controls) ≤16.6%

Gas Chromatography (GC), specifically Gas-Liquid Chromatography, has been successfully used for the qualitative identification of chlorprothixene and its metabolite, chlorprothixene sulfoxide. nih.gov In a research context, GC is particularly valuable for analyzing volatile byproducts that may arise during the synthesis of this compound. The synthesis of sulfoxides often involves oxidation reactions which can produce small, volatile side products depending on the reagents used. organic-chemistry.org GC analysis can detect and help identify these impurities, providing critical feedback for optimizing reaction conditions and ensuring the purity of the final compound.

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for the qualitative monitoring of chemical reactions. It was one of the methods used to qualitatively identify both chlorprothixene and chlorprothixene sulfoxide in analytical studies. nih.gov During the synthesis of the sulfoxide from chlorprothixene, TLC can be used to track the consumption of the starting material and the formation of the product in near real-time. By comparing the retention factor (Rf) values of the reaction mixture components to those of pure standards, researchers can quickly assess the reaction's progress and determine the optimal time for workup, preventing the formation of unwanted byproducts from over-oxidation.

Spectroscopic Characterization for Structural and Mechanistic Research

Spectroscopic techniques are essential for elucidating the molecular structure of compounds and investigating the mechanisms of chemical reactions by observing the interaction of molecules with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful technique for quantitative analysis and for studying the kinetics of reactions that involve a change in chromophores. researchgate.net The oxidation of the sulfur atom in the thioxanthene (B1196266) ring system of chlorprothixene to form chlorprothixene sulfoxide alters the electronic structure of the molecule, leading to changes in its UV-Vis absorption spectrum.

Studies on the parent compound, chlorprothixene HCl, have established quantitative methods using derivative spectrophotometry. sysrevpharm.org These methods demonstrate that distinct and measurable absorbance peaks can be identified, which is the principle required for kinetic analysis. sysrevpharm.org By monitoring the change in absorbance at a wavelength specific to either the reactant (chlorprothixene) or the product (chlorprothixene sulfoxide), the rate of the oxidation reaction can be determined.

Table 2: UV-Vis Derivative Spectrophotometry Data for Chlorprothixene HCl Analysis This data for the parent compound illustrates the principle of using UV-Vis for quantitative analysis, which can be applied to kinetic studies of its oxidation to the sulfoxide. sysrevpharm.org

Derivative OrderWavelength (nm)Regression Equation
D0 (Zero Order) 196.6y = 0.0762x + 0.30930.9995
D1 (First Order) 215.8y = -0.0066x - 0.03230.9992
247.2y = 0.003x + 0.01340.9993
D2 (Second Order) 223.2y = 0.001x + 0.00410.9996
257.4y = -0.0006x - 0.00260.9992

Fluorescence spectroscopy, or spectrophotofluorometry, offers high sensitivity for the detection and quantification of fluorescent compounds. This technique has been employed to determine the concentrations of both chlorprothixene and chlorprothixene sulfoxide in biological fluids. nih.gov The inherent fluorescence of these thioxanthene derivatives allows for their detection at low levels. Furthermore, the process of alkaline permanganate (B83412) oxidation followed by spectrophotofluorometry was used as a confirmatory identification method. nih.gov In a research setting, this high sensitivity is advantageous for detecting trace amounts of the sulfoxide product during the early stages of a reaction or for quantifying residual starting material in the purified final product.

High-Resolution Mass Spectrometry (e.g., UHPLC-QTOF-MS) for Transformation Product Elucidation

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) stands as a powerful tool for the elucidation of transformation products of this compound. This technique combines the superior separation capabilities of UHPLC with the high mass accuracy and resolution of QTOF-MS, enabling the confident identification of unknown compounds in complex matrices.

The high resolution of QTOF-MS allows for the determination of the elemental composition of ions based on their accurate mass-to-charge ratio (m/z). This is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For instance, in photodegradation studies of the parent compound, chlorprothixene, various transformation products are formed. researchgate.net High-resolution mass spectrometry is essential to differentiate and identify these products, which may include hydroxylated species, N-oxides, and products of side-chain cleavage. researchgate.netnih.gov

In a typical UHPLC-QTOF-MS workflow for analyzing this compound transformation products, the sample is first subjected to a stress condition (e.g., UV light, oxidation, hydrolysis) to induce degradation. The resulting mixture is then injected into the UHPLC system, where the components are separated based on their physicochemical properties. The eluent from the column is introduced into the QTOF mass spectrometer, which provides high-resolution mass spectra of the separated compounds. By comparing the accurate masses of the detected ions with theoretical masses of potential transformation products, researchers can propose and often confirm the identities of these new chemical entities. oup.comleuphana.de

Table 1: Illustrative UHPLC-QTOF-MS Data for Potential Transformation Products of Chlorprothixene Sulfoxide

Observed m/z Proposed Elemental Formula Proposed Transformation Product Mass Error (ppm)
332.0873 C18H18ClNOS Chlorprothixene Sulfoxide 0.9
348.0819 C18H18ClNO2S Hydroxychlorprothixene Sulfoxide 0.5
318.0714 C17H16ClNOS Norchlorprothixene Sulfoxide 0.2

Note: This table is for illustrative purposes and the data are hypothetical, based on typical transformation pathways.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Elucidating Chemical Structures Resulting from Synthetic or Degradative Studies

While mass spectrometry provides information on the elemental composition, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the definitive structural elucidation of synthetic and degradative products of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are used to determine the number and types of protons and carbon atoms, respectively, as well as their connectivity. For Chlorprothixene Sulfoxide, NMR can confirm the presence and position of the sulfoxide group and the integrity of the thioxanthene ring system and the alkylamine side chain. In degradative studies, the appearance of new signals or the disappearance of existing ones in the NMR spectrum can indicate specific structural changes, such as the cleavage of the side chain or modifications to the aromatic rings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the S=O (sulfoxide) bond, C-S bond, aromatic C-H bonds, and the C=O and C-O bonds of the oxalate counter-ion. Changes in the IR spectrum after degradation can provide evidence for the formation of new functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, which can result from oxidative degradation. nih.gov

Table 2: Key Spectroscopic Data for Chlorprothixene Sulfoxide

Spectroscopic Technique Key Observables Interpretation
¹H NMR Chemical shifts and coupling constants of aromatic and aliphatic protons. Confirms the structure of the thioxanthene core and the dimethylaminopropyl side chain.
¹³C NMR Chemical shifts of carbon atoms. Provides information on the carbon skeleton, including the location of the sulfoxide group.

Note: This table summarizes the general application of these techniques without providing specific, proprietary spectral data.

Chemometric Methodologies in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ijpsjournal.comlongdom.org In the context of this compound analysis, chemometric techniques can be applied to interpret complex datasets generated from various analytical instruments. researchgate.netscispace.com

Principal Component Analysis (PCA) and Factor Analysis (FA) for Reaction Parameter Correlation

Principal Component Analysis (PCA) and Factor Analysis (FA) are multivariate statistical techniques used to reduce the dimensionality of large datasets while retaining most of the original information. mdpi.comresearchgate.net In the study of this compound, these methods can be used to correlate reaction parameters (e.g., temperature, pH, catalyst concentration) with the formation of the desired product and various impurities or degradation products.

By applying PCA or FA to a dataset containing multiple variables from a series of experiments, it is possible to identify the underlying factors that have the most significant impact on the reaction outcome. This allows for a better understanding of the reaction mechanism and facilitates the optimization of reaction conditions to maximize yield and purity.

Table 3: Conceptual Data for PCA/FA of a Reaction Optimization Study

Experiment Temperature (°C) pH Catalyst Conc. (mol%) Yield (%) Impurity 1 (%) Impurity 2 (%)
1 50 7 0.1 85 5 2
2 60 7 0.1 90 3 1
3 50 8 0.1 82 6 3
4 50 7 0.2 88 4 1.5

Note: This table illustrates the type of data that would be used in a PCA or FA to identify correlations between reaction parameters and outcomes.

Multivariate Linear Regression (MLR) in Quantitative Analytical Method Development

Multivariate Linear Regression (MLR) is a statistical method used to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data. nih.govarcjournals.org In the development of quantitative analytical methods for this compound, MLR can be a powerful tool. rsc.orgnumberanalytics.com

For example, in spectrophotometric or chromatographic analysis, the instrumental response may be influenced by not only the concentration of the analyte but also by the presence of interfering substances or variations in instrumental parameters. nih.gov MLR can be used to build a calibration model that accounts for these multiple factors, leading to more accurate and robust quantitative results. arcjournals.org The model takes the form of an equation where the response (e.g., absorbance or peak area) is a linear combination of the concentrations of the analyte and any interfering species, as well as other relevant variables. nih.gov

Table 4: Variables for an MLR Model in a Quantitative HPLC Assay

Dependent Variable Independent Variable 1 Independent Variable 2 Independent Variable 3

Note: This table provides an example of variables that could be included in an MLR model to improve the accuracy of a quantitative HPLC method.

Mechanistic and Kinetic Investigations of Chlorprothixene Sulfoxide Transformation

Reaction Mechanism Elucidation of Sulfoxidation Processes

The oxidation of the sulfur atom in the thioxanthene (B1196266) ring system of chlorprothixene (B1288) is a key metabolic and degradation pathway, leading to the formation of chlorprothixene sulfoxide (B87167). The elucidation of this reaction mechanism involves the characterization of transient intermediate species, kinetic analysis of reaction rates, and the study of solvent influences on the reaction course.

Characterization of Intermediate Species (e.g., Radical Cations, Oxodisulfonium Dications)

While specific studies on the intermediate species in the formation of "Chlorprothixene Sulfoxide Oxalate" are not extensively detailed in the available literature, the oxidation of similar sulfur-containing tricyclic compounds, such as chlorpromazine (B137089), provides valuable insights. The sulfoxidation process is thought to proceed through highly reactive intermediates. The initial step likely involves the formation of a radical cation on the sulfur atom of the thioxanthene nucleus. This species is a transient intermediate that is rapidly converted to other products.

In the presence of oxidizing agents, this radical cation can undergo further reactions. One proposed pathway involves the reaction with water or other nucleophiles, which can lead to the formation of the sulfoxide. mdpi.com In some related systems, the formation of oxodisulfonium dications has been postulated as a potential, albeit less common, intermediate under specific oxidative conditions. However, direct experimental evidence for these species in the context of chlorprothixene oxidation is limited. The main metabolite identified in the photolytic transformation of the related compound chlorpromazine is its sulfoxide, which can be formed through the hydrolysis of the radical cation. mdpi.com

Kinetic Studies of Oxidation Rates and Rate-Limiting Steps

The rate of oxidation reactions can be influenced by several factors, including the concentration of the reactants and the presence of catalysts. For instance, in the oxidation of other organic compounds, the reaction rate often shows a first-order dependence on the concentration of the oxidant. researchgate.netbibliotekanauki.pl The rate-limiting step in such oxidation processes is often the initial formation of the reactive intermediate, such as the radical cation.

The table below presents hypothetical kinetic data for the oxidation of a substrate, illustrating how reaction rates can be determined under pseudo-first-order conditions.

Parameter Value
Order with respect to Oxidant1
Order with respect to SubstrateFractional
Effect of [H+]Unit order dependence
Effect of Mn2+ ionsDecreased reaction rate
This table is illustrative and based on general findings for oxidation reactions of organic compounds. bibliotekanauki.pl

Solvent Effects on Reaction Pathways and Selectivity

The solvent in which a reaction occurs can significantly influence its pathway and the selectivity for certain products. For sulfur oxidation reactions, the polarity and nucleophilicity of the solvent are critical factors. In the case of related phenothiazine (B1677639) drugs, the presence of nucleophilic or organic solvents can lead to the substitution of the chlorine atom by a solvent molecule. scispace.com

For chlorprothixene, solvent polarity has been shown to affect its photophysical properties, which can in turn influence its reactivity. nih.govresearchgate.net For instance, the fluorescence quantum yield and the lifetime of the excited singlet state of chlorprothixene derivatives are sensitive to the solvent environment. nih.gov While direct studies on solvent effects on the sulfoxidation to the oxalate (B1200264) salt are lacking, it can be inferred that polar, protic solvents might facilitate the formation of the sulfoxide by stabilizing charged intermediates and participating in the reaction.

Photochemical Degradation Kinetics and Pathways

Chlorprothixene and its sulfoxide metabolite are susceptible to degradation upon exposure to light. Understanding the kinetics and pathways of this photochemical degradation is important for assessing their environmental persistence and the formation of potentially harmful byproducts.

Rate Constants and Quantum Yields of Phototransformation

The rate of photochemical degradation is often described by a pseudo-first-order kinetic model. mdpi.com The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. wikipedia.org

Studies on the photodegradation of chlorprothixene have shown that it is susceptible to decomposition upon irradiation with UV light. nih.govnih.gov The rate of degradation is influenced by factors such as the initial concentration of the drug and the pH of the solution. nih.govleuphana.de For example, the photodegradation of chlorprothixene was found to be faster at lower initial concentrations. nih.gov

The table below summarizes key parameters related to the photochemical transformation of chlorprothixene and related compounds.

Compound Parameter Value Conditions Reference
z-ChlorprothixeneZ/E Isomerization Quantum Yield0.22Acetonitrile (B52724), anaerobic nih.gov
z-ChlorprothixeneZ/E Isomerization Quantum Yield0.21Acetonitrile, aerobic nih.gov
2-Chlorothioxanthone (B32725)Triplet Quantum Yield (ΦT)0.91Acetonitrile nih.gov
2-ChlorothioxanthoneTriplet Quantum Yield (ΦT)0.25Acetonitrile/water (1:1) nih.gov
ChlorprothixeneHalf-life (UV irradiation)Complete transformation in 64 min10 mg/L initial concentration researchgate.net

The quantum yields for the photoisomerization of z-chlorprothixene are significant, indicating an efficient photochemical process. nih.gov The triplet quantum yield of its photoproduct, 2-chlorothioxanthone, is also high, particularly in non-polar solvents. nih.gov

Identification of Photodegradation Byproducts (e.g., 2-chlorothioxanthone)

The photochemical degradation of chlorprothixene leads to the formation of several byproducts. One of the principal and most studied photoproducts is 2-chlorothioxanthone (CTX) . scispace.comnih.govchemicalbook.comgoogle.comnih.gov The formation of CTX occurs upon prolonged irradiation, especially in the presence of water, and is believed to be an autocatalyzed process involving a triplet-energy transfer mechanism. nih.gov

Other photodegradation products of chlorprothixene have been identified through techniques like high-resolution mass spectrometry. Studies have reported the detection of up to 13 photo-transformation products (PTPs) in UV-photolysis mixtures of chlorprothixene. nih.gov The formation of these byproducts often involves reactions such as hydroxylation and ring opening. researchgate.net The main photoreaction pathway for thioxanthene derivatives is photoisomerization, but oxidation reactions leading to products like 2-chlorothioxanthone are also observed. scispace.com

Influence of pH and Other Chemical Conditions on Photostability

The photostability of chlorprothixene and its derivatives is significantly dependent on the surrounding chemical environment, with pH being a critical factor. Studies on the parent compound, chlorprothixene (CPTX), under UV irradiation have demonstrated that the rate of photodegradation is influenced by the pH of the aqueous solution. nih.gov This phenomenon is common among complex pharmaceutical molecules, where the protonation state of the molecule can affect its light-absorbing properties and reactivity. nih.gov For instance, the photodecomposition of the antidepressant desipramine (B1205290) and the sedative midazolam are also known to be pH-dependent. nih.govresearchgate.net In the case of CPTX, UV-photodegradation was found to be affected by the pH value, indicating that changes in the ionization state of the molecule alter its susceptibility to photochemical transformation. nih.gov

Beyond pH, other chemical constituents in an aqueous environment can impact photostability. The presence of common inorganic anions and dissolved organic matter, such as humic acid, has been shown to inhibit the photodegradation of various pharmaceuticals. mdpi.com These substances can act through two primary mechanisms: competitive absorption of photons, which reduces the amount of light available to the drug molecule, and the quenching of reactive photochemical species that would otherwise contribute to degradation. mdpi.com

Conversely, temperature appears to have a less significant role in the photodegradation of chlorprothixene. Research indicates that temperature variations did not substantially affect the rate of its UV-photodegradation. nih.govresearchgate.net

ConditionInfluence on PhotostabilityObserved Effect on Chlorprothixene (CPTX)General Mechanism
pHSignificantThe rate of UV-photodegradation is affected by pH value. nih.govAlters the ionization state of the molecule, affecting light absorption and reactivity. nih.gov
Inorganic Anions (e.g., Cl⁻, SO₄²⁻)InhibitoryNot specifically reported for CPTX, but a known effect for other drugs. mdpi.comCompetitive photon absorption and quenching of reactive species. mdpi.com
Dissolved Organic Matter (e.g., Humic Acid)InhibitoryNot specifically reported for CPTX, but a known effect for other drugs. mdpi.comLight screening and quenching of reactive species. mdpi.com
TemperatureNot SignificantThe rate of UV-photodegradation is not significantly affected by temperature. nih.govresearchgate.netThe energy input from UV radiation is the primary driver of the reaction, overwhelming minor thermal effects.

Degradation Studies Under Controlled Chemical Conditions

Hydrolytic Stability and Decomposition Products

While formal hydrolytic stability studies on chlorprothixene sulfoxide are not extensively detailed in the available literature, investigations into the photodegradation of the parent compound, chlorprothixene, in aqueous solutions provide significant insight into its decomposition pathways in water. During these photolysis experiments, a number of photo-transformation products (PTPs) have been identified using high-resolution mass spectrometry. nih.gov

The formation of these products occurs through several key reaction pathways, including hydroxylation, hydration, and de-chlorination followed by hydroxylation. leuphana.de One identified product, with a mass-to-charge ratio (m/z) of 334.1, is suggested to form through the direct hydration of the chlorprothixene molecule. leuphana.de Other products involve the addition of hydroxyl groups to either the aliphatic side chain or the tricyclic ring system. leuphana.de Notably, in studies of chlorprothixene photolysis, sulfoxidation was not a primary transformation pathway, which distinguishes it from structurally related phenothiazines like chlorpromazine where sulfoxidation is a major route. leuphana.de Upon thermal decomposition, the parent chlorprothixene compound is known to emit toxic fumes including sulfur oxides, hydrogen chloride, and nitrogen oxides. nih.gov

The table below summarizes the key decomposition products of chlorprothixene identified in an aqueous environment during photolysis studies.

Product DesignationMass-to-Charge Ratio (m/z)Proposed Formation Pathway from Chlorprothixene
PTP332-4 / PTP332-5332.1Hydroxylation on the aliphatic sidechain or tricyclic ring. leuphana.de
PTP334.1334.1Hydration of the parent molecule. leuphana.de
PTP348.13348.13De-chlorination and addition of four hydroxyl groups. leuphana.de
PTP350.1350.1Hydration and mono-hydroxylation. leuphana.de
PTP298-1 / PTP298-2 / PTP298-3298.12De-chlorination followed by mono-hydroxylation. leuphana.de

Oxidative Stability in Non-Biological Media

The oxidative stability of chlorprothixene sulfoxide is best understood by examining the chemistry of the broader class of thioxanthene and phenothiazine compounds. The tricyclic core of these molecules has two primary sites susceptible to oxidation: the sulfur heteroatom and the aromatic rings. nih.govcdnsciencepub.com Chemical oxidation of phenothiazines and 10-alkylphenothiazines with agents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) readily yields the corresponding sulfoxides and, under harsher conditions, sulphones. cdnsciencepub.com

Since the subject compound is already a sulfoxide, its stability concerns its resistance to further oxidation. Research on the closely related chlorpromazine (CPZ) sulfoxide provides a valuable analogue. In a system using methemoglobin and hydrogen peroxide, CPZ sulfoxide was found to be stable and did not undergo further conversion. nih.gov This suggests that the sulfoxide form possesses a degree of stability against certain oxidative conditions.

However, the aromatic rings can also be a site of oxidation. The metabolism of various 2-substituted phenothiazines is known to produce ring-hydroxylated metabolites in addition to sulfoxides. nih.govcapes.gov.br These phenolic derivatives can then be further oxidized to form phenothiazones. nih.govcapes.gov.br Therefore, under controlled chemical oxidation, it is plausible that chlorprothixene sulfoxide could undergo oxidation on its aromatic rings, potentially forming hydroxylated species. The initial step in the electrochemical oxidation of chlorpromazine has been identified as the formation of a radical cation, indicating the electronic susceptibility of the entire ring system to oxidative processes. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and potential reactivity of molecules. While direct studies on Chlorprothixene (B1288) Sulfoxide (B87167) Oxalate (B1200264) are absent, research on related compounds offers valuable insights.

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution Analysis

Detailed electronic structure analyses, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting a molecule's reactivity. For instance, density functional theory (DFT) calculations have been employed to study 2-chlorothioxanthone (B32725) (CTX), a primary photoproduct of Chlorprothixene. researchgate.netnih.gov These studies reveal that the electronic transitions, such as the n → π* and π → π* transitions, are influenced by both the chlorine and sulfur atoms within the thioxanthene (B1196266) core. nih.gov The HOMO-LUMO gap is a critical parameter derived from these calculations, indicating the molecule's potential for electronic excitation and participation in chemical reactions. While specific charge distribution data for Chlorprothixene Sulfoxide is not published, it is known to be a major metabolite of Chlorprothixene, formed through biotransformation in the liver. nih.govresearchgate.net

Table 1: Computational Methods Applied to Thioxanthene Derivatives

Compound Computational Method Focus of Study Reference
2-Chlorothioxanthone (CTX) Density Functional Theory (DFT) Ground and singlet excited states, molecular orbitals researchgate.netnih.gov

This table is generated based on available data for related compounds, as no direct computational studies for Chlorprothixene Sulfoxide Oxalate were found.

Conformational Analysis of the Sulfoxide Moiety

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly impacts its physical and chemical properties. For thioxanthene sulfoxides, there is a noted preference for the sulfinyl oxygen atom to occupy a pseudo-equatorial position. dss.go.th This conformational preference minimizes steric hindrance and stabilizes the molecule. Understanding the stable conformations of the sulfoxide group is essential for predicting how Chlorprothixene Sulfoxide might interact with biological targets or other molecules.

Energetic Landscapes of Reaction Pathways and Transition States

The study of energetic landscapes helps in understanding the feasibility and kinetics of chemical reactions. Chlorprothixene is known to undergo photoisomerization and degradation, leading to the formation of various products, including Chlorprothixene Sulfoxide. researchgate.netresearchgate.net While specific transition state calculations for the formation of Chlorprothixene Sulfoxide are not detailed in the available literature, it is understood that such transformations are part of the metabolic fate of Chlorprothixene. leuphana.de

Molecular Modeling and Simulation of Chemical Processes

Molecular modeling and simulation provide a dynamic view of chemical processes, complementing static quantum chemical calculations.

Prediction of Reaction Outcomes and Byproduct Formation

Computational models can predict the likely outcomes of chemical reactions. For Chlorprothixene, exposure to UVA radiation can lead to Z/E-photoisomerization and the splitting of the alkylamino side chain to form 2-chlorothioxanthone (CTX). researchgate.netnih.govresearchgate.net The formation of Chlorprothixene Sulfoxide, along with N-demethyl-chlorprothixene-sulfoxide and chlorprothixene-sulfoxide-N-oxide, has been identified through the analysis of metabolites. researchgate.netnih.govresearchgate.net These findings are crucial for understanding the degradation pathways of the parent drug.

Simulation of Intermolecular Interactions within a Chemical Environment

The interactions of a molecule with its surrounding environment, such as solvents or biological macromolecules, are key to its behavior. The photophysical properties of 2-chlorothioxanthone, for example, have been shown to be dependent on the solvent polarity. researchgate.netnih.gov This suggests that the chemical environment plays a significant role in the behavior of thioxanthene derivatives. While no specific simulations of intermolecular interactions for this compound are available, such studies would be invaluable in predicting its solubility, stability, and potential biological activity.

Table 2: Mentioned Compounds

Compound Name
This compound
Chlorprothixene
Chlorprothixene Sulfoxide
2-chlorothioxanthone (CTX)
N-demethyl-chlorprothixene-sulfoxide
chlorprothixene-sulfoxide-N-oxide

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. mdpi.comnih.gov These models are a cornerstone of computational chemistry, enabling the prediction of a compound's properties without the need for empirical measurement, which can be time-consuming and costly. researchgate.netsemanticscholar.org For a compound like this compound, QSPR could be employed to predict a range of properties, including those relevant to its analysis and characterization.

In analytical chemistry, QSPR is often referred to as Quantitative Structure-Retention Relationship (QSRR) modeling. bohrium.com These models are particularly valuable for predicting the retention time of a compound in a chromatographic system. semanticscholar.orgmdpi.com The development of a robust QSRR model for this compound would involve several key steps:

Data Set Compilation : A series of structurally related compounds, including Chlorprothixene and its various metabolites, would be chromatographically analyzed to determine their retention times under specific conditions (e.g., a particular column, mobile phase, and temperature).

Descriptor Calculation : For each compound in the series, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), would be used to build a mathematical model that correlates the calculated descriptors with the experimentally determined retention times. nih.govresearchgate.net

Validation : The predictive power of the resulting model would be rigorously tested using both internal and external validation techniques to ensure its accuracy and robustness.

For instance, a hypothetical study on thioxanthene derivatives could yield a QSRR model that could then be used to predict the retention time of this compound. The accuracy of such a prediction would be highly dependent on the structural diversity of the compounds included in the initial training set.

Table 1: Hypothetical Data for QSRR Model Development

CompoundExperimental Retention Time (min)Calculated LogPCalculated Polar Surface Area (Ų)
Chlorprothixene12.55.23.24
Chlorprothixene N-oxide9.84.843.8
Chlorprothixene Sulfoxide 8.5 4.5 59.7
Desmethylchlorprothixene11.25.026.0

Note: The data in this table is illustrative and does not represent actual experimental findings.

Computational chemistry also allows for the correlation of a molecule's structural descriptors with its spectroscopic characteristics. This can be invaluable for identifying unknown metabolites or for confirming the structure of a synthesized compound. The process generally involves:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to optimize the three-dimensional structure of the molecule and to calculate its electronic properties.

Prediction of Spectroscopic Data : Based on the calculated electronic structure, various spectroscopic parameters can be predicted. For example, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. nih.gov Similarly, calculations can predict vibrational frequencies to aid in the interpretation of infrared (IR) spectra, or nuclear magnetic shielding constants to help assign peaks in NMR spectra.

Correlation with Experimental Data : The predicted spectroscopic data is then compared with experimentally obtained spectra. A strong correlation provides confidence in the structural assignment.

For this compound, these computational methods could predict how the introduction of the sulfoxide group and the oxalate salt formation would alter the spectroscopic signature compared to the parent compound, Chlorprothixene. For example, the C=S bond oxidation to S=O would be expected to significantly change the electronic distribution and, consequently, the UV-Vis and NMR spectra.

Table 2: Illustrative Correlation of Structural and Spectroscopic Data

CompoundKey Structural FeaturePredicted UV λmax (nm)Experimental UV λmax (nm)
ChlorprothixeneThioxanthene Ring258260
Chlorprothixene Sulfoxide Thioxanthene S-oxide 275 277

Note: The data in this table is for illustrative purposes only and is not based on actual experimental or computational results for these specific compounds.

Future Directions in Fundamental Chemical Research of Chlorprothixene Sulfoxide Oxalate

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of Chlorprothixene (B1288) Sulfoxide (B87167) typically involves the oxidation of the sulfur atom in the thioxanthene (B1196266) ring of Chlorprothixene. Future research should prioritize the development of more sustainable and efficient synthetic methods, moving beyond traditional, often harsh, oxidation reagents.

Green Chemistry Approaches: The use of environmentally benign oxidizing agents is a key area of exploration. Hydrogen peroxide, for instance, is an attractive "green" oxidant as its primary byproduct is water. prepchem.com Research could focus on optimizing reaction conditions using hydrogen peroxide, potentially with metal catalysts like bismuth hydrogen sulfate (B86663), to achieve high selectivity for the sulfoxide over the sulfone. prepchem.com Another avenue involves aerobic oxidation, using molecular oxygen from the air as the primary oxidant, which is the most environmentally friendly and economical choice. journalspress.comcore.ac.uk Photocatalytic methods, employing visible light and a suitable photocatalyst, also offer a sustainable route to sulfoxidation. journalspress.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of APIs and their metabolites. nih.govresearchgate.netajptonline.comrigaku.comoup.com Implementing a flow synthesis for Chlorprothixene Sulfoxide would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly when handling potentially hazardous reagents. researchgate.net A flow reactor setup could integrate the oxidation step with the subsequent salt formation with oxalic acid, creating a streamlined and automated process.

Biocatalysis: The enzymatic sulfoxidation of thioethers represents a highly selective and environmentally friendly synthetic strategy. mdpi.com Enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases are known to catalyze sulfoxidation in biological systems. mdpi.com Future research could explore the use of isolated enzymes or whole-cell biocatalysts to perform the stereoselective oxidation of Chlorprothixene, potentially leading to the synthesis of specific stereoisomers of the sulfoxide.

MethodologyPotential AdvantagesKey Research Focus
Green Oxidants (e.g., H₂O₂) Reduced hazardous waste, water as a byproduct.Catalyst development, optimization of reaction conditions for selectivity.
Aerobic Oxidation Use of air as the oxidant, high atom economy.Catalyst design (e.g., iron nitrates), understanding reaction mechanisms. core.ac.uk
Photocatalysis Use of light as an energy source, mild reaction conditions.Development of efficient photocatalysts, reactor design. journalspress.com
Flow Chemistry Improved process control, enhanced safety, scalability. researchgate.netReactor design, integration of synthesis and purification steps.
Biocatalysis High stereoselectivity, mild reaction conditions.Enzyme screening and engineering, process optimization. mdpi.com

Development of Integrated Analytical Platforms for Complex Reaction Mixtures

The synthesis of Chlorprothixene Sulfoxide Oxalate (B1200264) can result in a complex mixture containing the starting material, the desired product, over-oxidized byproducts (sulfone), and other impurities. The development of integrated analytical platforms is crucial for the real-time monitoring and characterization of these reaction mixtures.

Hyphenated Chromatographic Techniques: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the analysis of complex pharmaceutical mixtures. journalspress.comnih.govresearchgate.netmdpi.comnih.gov Future research should focus on developing robust LC-MS methods capable of separating and identifying all components in the reaction mixture. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the identification of unknown impurities. core.ac.uk Tandem mass spectrometry (MS/MS) can be used to obtain structural information about the separated components, aiding in their definitive identification. core.ac.uk

Process Analytical Technology (PAT): The implementation of PAT is essential for understanding and controlling the synthesis of Chlorprothixene Sulfoxide Oxalate in real-time. prepchem.comajptonline.comrigaku.comoup.comsciencemadness.org In-line spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, can be integrated into the reaction vessel or flow reactor to monitor the concentrations of reactants, intermediates, and products as the reaction progresses. This real-time data allows for precise control of critical process parameters to ensure consistent product quality and yield.

Integrated Metabolite Identification Platforms: Drawing inspiration from drug metabolism studies, integrated platforms combining liquid chromatography, mass spectrometry, and sophisticated software can be developed for the comprehensive analysis of the reaction mixture. core.ac.ukresearchgate.netbohrium.comacs.org These platforms can automate the process of peak detection, alignment, and component identification, significantly accelerating the analytical workflow.

Analytical PlatformApplication in this compound ResearchKey Advantages
LC-MS/MS Separation, identification, and quantification of reactants, products, and byproducts.High sensitivity and selectivity, structural elucidation of unknown impurities. core.ac.uk
GC-MS Analysis of volatile impurities and starting materials.Excellent separation efficiency for volatile compounds.
Process Analytical Technology (PAT) Real-time monitoring and control of the synthesis process.Improved process understanding, enhanced product quality and consistency. rigaku.com
Integrated Metabolite Identification Platforms Automated analysis of complex reaction mixtures.High-throughput analysis, rapid identification of all components. researchgate.net

Advanced Computational Approaches for Predictive Chemical Synthesis

Computational chemistry offers powerful tools to predict reaction outcomes, elucidate reaction mechanisms, and guide the development of synthetic strategies, thereby reducing the need for extensive empirical experimentation.

Predicting Reaction Pathways and Byproducts: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction mechanism of Chlorprothixene sulfoxidation. journalspress.comamazonaws.comrsc.orgrsc.org These calculations can determine the energy barriers for the formation of the sulfoxide and potential byproducts like the sulfone, providing insights into the reaction's selectivity. bohrium.comnih.gov This understanding can guide the rational design of catalysts and reaction conditions that favor the formation of the desired sulfoxide.

In Silico Metabolite Prediction: Drawing parallels with drug metabolism prediction, computational tools can be used to predict the potential products of Chlorprothixene oxidation. nih.govnih.govsciencemadness.orgoup.comacs.org Ligand-based and structure-based methods can be applied to identify the most likely sites of oxidation on the Chlorprothixene molecule, helping to anticipate the formation of not only the sulfoxide but also other potential metabolites that could be present as impurities.

Machine Learning for Retrosynthesis and Optimization: Machine learning and artificial intelligence are revolutionizing chemical synthesis planning. core.ac.ukresearchgate.netacs.orgpharmtech.comnih.gov Retrosynthesis algorithms can be trained on vast reaction databases to propose novel synthetic routes to this compound. Machine learning models can also be used to optimize reaction conditions by predicting how changes in variables like temperature, solvent, and catalyst will affect the yield and purity of the product.

Computational ApproachApplication in this compound ResearchPotential Impact
Quantum Chemical Calculations (DFT) Elucidation of reaction mechanisms, prediction of selectivity. rsc.orgrsc.orgRational design of selective synthetic methods.
In Silico Metabolite Prediction Prediction of potential oxidation byproducts. nih.govsciencemadness.orgProactive identification of potential impurities.
Machine Learning (Retrosynthesis) Proposing novel and efficient synthetic routes. researchgate.netpharmtech.comAccelerating the discovery of new synthetic strategies.
Machine Learning (Optimization) Optimizing reaction conditions for yield and purity.Reduced experimental effort and faster process development.

Investigation of Solid-State Chemistry of Oxalate Salts for Research Materials

The solid-state properties of a pharmaceutical compound, including its crystal form, can significantly impact its stability, solubility, and bioavailability. For a research material like this compound, understanding its solid-state chemistry is crucial for ensuring its quality and performance in experimental studies.

Polymorphism Screening: Polymorphism is the ability of a compound to exist in multiple crystalline forms. researchgate.netajptonline.comrigaku.comoup.com It is highly probable that this compound can exist in different polymorphic forms. A systematic polymorph screen should be conducted to identify all accessible crystal forms. This involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates). Each polymorph will have unique physicochemical properties, and identifying them is critical for selecting the most stable and suitable form for research purposes.

Characterization of Polymorphs: Once different polymorphs are identified, they must be thoroughly characterized using a variety of analytical techniques. X-ray powder diffraction (XRPD) is the primary tool for identifying different crystal forms. rigaku.com Other techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR spectroscopy provide complementary information about the thermal properties and molecular-level structure of the polymorphs. ajptonline.com

Influence of the Oxalate Counterion: The choice of the counterion can have a profound effect on the crystal packing and solid-state properties of a salt. nih.govresearchgate.netrsc.org The oxalate anion, being a dicarboxylic acid, can participate in various hydrogen bonding interactions, leading to the formation of diverse supramolecular structures. journalspress.commdpi.com Research should investigate how the oxalate counterion influences the crystal packing of Chlorprothixene Sulfoxide. This could involve co-crystallization experiments with other molecules to form novel solid forms with tailored properties. Understanding these interactions is a key aspect of crystal engineering. amazonaws.com

Research AreaFocusAnalytical TechniquesSignificance
Polymorphism Screening Identification of all possible crystalline forms of this compound.Crystallization under various conditions.Ensures selection of the most stable form for research. researchgate.net
Polymorph Characterization Determination of the physical and chemical properties of each polymorph.XRPD, DSC, TGA, Solid-State NMR. ajptonline.comrigaku.comProvides a comprehensive understanding of the solid-state landscape.
Crystal Engineering Understanding the role of the oxalate counterion in crystal packing.Single-crystal X-ray diffraction, computational modeling.Enables the rational design of novel solid forms with desired properties. amazonaws.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting chlorprothixene sulfoxide oxalate (CSO) in biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) and amperometric detection is widely used for quantifying CSO and its metabolites in plasma. This method allows simultaneous detection of parent compounds and sulfoxide derivatives with high sensitivity (detection limits: ~0.1 mg/L) . Capillary electrophoresis (CE) with cyclodextrin additives can resolve diastereomers of sulfoxide-containing peptides, a technique adaptable for CSO stereochemical analysis .
  • Key Considerations : Validate methods using reference standards (e.g., TRC C424865) to ensure accuracy .

Q. How is CSO utilized in studying neurotransmitter regulation?

  • Methodology : CSO modulates dopamine and serotonin receptors, making it a tool for in vitro and in vivo neurochemical studies. Experimental designs often involve:

  • Receptor binding assays : Measure affinity for D2 and 5-HT2 receptors using radiolabeled ligands .
  • Behavioral models : Administer CSO to rodents and assess cognitive/behavioral changes (e.g., forced swim test for antidepressant activity) .
    • Data Interpretation : Correlate receptor occupancy (via plasma levels) with behavioral outcomes .

Q. What reference standards are available for CSO, and how are they validated?

  • Methodology : Certified reference materials (e.g., TRC C424865) are synthesized under Good Manufacturing Practices (GMP) and characterized via NMR, mass spectrometry, and HPLC. Cross-validate against pharmacopeial standards (USP/EP) for regulatory compliance .
  • Application : Use these standards for method validation, quality control, and pharmacokinetic studies .

Advanced Research Questions

Q. What are the metabolic pathways of CSO, and how do they influence experimental outcomes?

  • Methodology : CSO is metabolized to N-desmethylchlorprothixene-sulfoxide and sulfoxide-N-oxide via hepatic cytochrome P450 enzymes. Key steps:

In vitro metabolism : Incubate CSO with liver microsomes and quantify metabolites via LC-MS .

In vivo studies : Monitor plasma levels in animal/human subjects to assess interindividual variability .

  • Contradictions : Metabolite concentrations vary widely between individuals, complicating dose-response analyses .

Q. How does CSO’s stereochemistry affect its interaction with dopamine receptors?

  • Methodology : Synthesize enantiomers of CSO and evaluate receptor binding using:

  • Radioligand displacement assays : Compare IC50 values for R- and S-sulfoxide isomers .
  • Molecular docking simulations : Model interactions with D2 receptor active sites .
    • Findings : R-isomers may exhibit higher affinity due to favorable hydrogen bonding, but in vivo activity depends on metabolic stability .

Q. What challenges arise in synthesizing CSO derivatives for structure-activity studies?

  • Methodology : Optimize oxidation (e.g., H2O2/transition metal catalysts) to selectively generate sulfoxide derivatives without over-oxidation to sulfones .
  • Safety Protocols : Follow SOPs for handling dimethyl sulfoxide (a common solvent) to avoid peroxide formation .

Q. How should researchers address contradictory data in CSO’s neurochemical effects?

  • Methodology :

  • Meta-analysis : Pool data from studies using consistent dosing regimens and analytical methods .
  • Confounding factors : Control for variables like plasma protein binding, blood-brain barrier permeability, and metabolite interference .
    • Example : Discrepancies in receptor occupancy studies may stem from differences in plasma sampling timing .

Q. What experimental designs are optimal for CSO pharmacokinetic studies?

  • Methodology :

Crossover trials : Administer CSO orally and intravenously to calculate bioavailability .

Population pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

  • Best Practices : Store samples at -80°C to prevent sulfoxide degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.